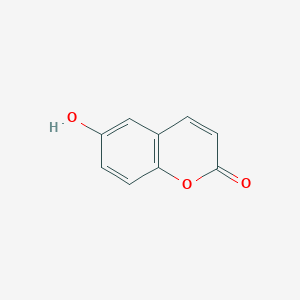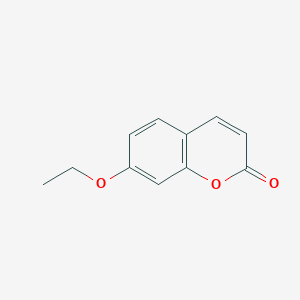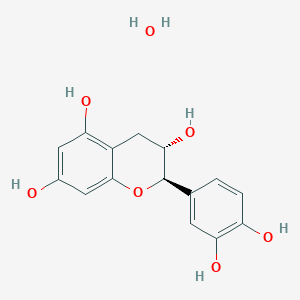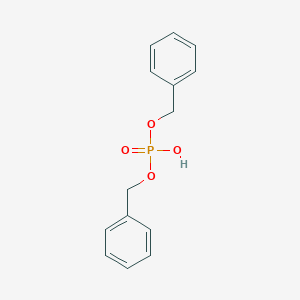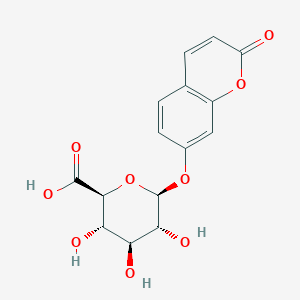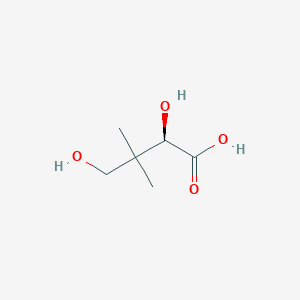
Pantoic acid
Descripción general
Descripción
Pantoic acid is an alpha hydroxy acid with the formula HOCH2C(CH3)2CH(OH)CO2H . It is almost always encountered in a biological context, as an aqueous solution of its conjugate base pantoate . The amide of pantoic acid with β-alanine is pantothenic acid (vitamin B5), a component of coenzyme A .
Synthesis Analysis
Pantoic acid is synthesized from ketoisovalerate by hydroxymethylation . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate. Ketopantoate is reduced by ketopantoate reductase to pantoate, using NADH as the hydride source . Microbial production of pantothenic acid has been gaining interest due to increased environmental concerns and the depletion of petroleum resources . Metabolic engineering of microorganisms has been recognized as a significant development in making such bio-based production economical at a large scale .
Molecular Structure Analysis
The molecular formula of Pantoic acid is C6H12O4 . The formal name is (2R)-2,4-dihydroxy-3,3-dimethyl-butanoic acid .
Chemical Reactions Analysis
Pantoic acid is stable under neutral conditions, but is readily destroyed by heat in alkaline or acid solutions . Pantoic acid is more stable as sodium and calcium salts . Its biosynthesis proceeds from ketoisovalerate by hydroxymethylation .
Physical And Chemical Properties Analysis
Pantoic acid is a pale yellow oil which is extremely hygroscopic . It is unsuitable for commercial application due to its extreme hygroscopic nature .
Aplicaciones Científicas De Investigación
Biosynthesis Pathway Intermediate
®-Pantoic acid is a crucial intermediate in the biosynthesis pathway for the de novo synthesis of R-pantothenate (vitamin B5) from valine in plants and microorganisms. This pathway is essential for producing vitamin B5, which is vital for synthesizing coenzyme A (CoA), a critical coenzyme in various biochemical reactions .
Medical Aspects and Dietary Requirements
Pantoic acid is involved in the synthesis of CoA synthase (COASY) in mammals. COASY is a bifunctional enzyme that plays a significant role in various metabolic pathways. Additionally, the dietary requirements of D-pantoic acid are increasing for different age groups, including babies, small children, athletes, and elderly people .
Biocatalytic Production
Biocatalytic processes have been optimized to produce D-pantoic acid through fed-batch fermentation with externally supplemented precursor substrates. This method has improved the titer of D-pantoic acid significantly, indicating its potential for large-scale production .
Vitamin B5 Synthesis
Pantoic acid is part of the structure of pantothenic acid or vitamin B5, which is an amide between pantoic acid and β-alanine. Vitamin B5 is a water-soluble vitamin discovered as a growth factor for microorganisms and is essential for human health .
Enzymatic Substrate Flexibility
The broad amine scope of pantothenate synthetase allows it to accept a wide range of substrates besides the natural amine substrate β-alanine. This flexibility enables the synthesis of various analogs of pantothenic acid (vitamin B5), which could have potential applications in designing new coenzyme A analogs .
Mecanismo De Acción
Target of Action
Pantoic acid is an alpha hydroxy acid that is almost always encountered in a biological context . It is the amide of pantoic acid with β-alanine, which forms pantothenic acid (vitamin B5), a component of coenzyme A .
Mode of Action
Pantoic acid’s biosynthesis proceeds from ketoisovalerate by hydroxymethylation . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate . Ketopantoate is then reduced by ketopantoate reductase to pantoate, using NADH as the hydride source .
Biochemical Pathways
Pantothenic acid, the amide of pantoic acid and β-alanine, is a key precursor for the biosynthesis of coenzyme A (CoA) . CoA is a universal and essential cofactor involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
Pantoic acid is a water-soluble compound . This property influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Pantoic acid, through its role in the formation of pantothenic acid and subsequently coenzyme A, plays a crucial role in various metabolic processes . It is required to synthesize and metabolize proteins, carbohydrates, and fats .
Action Environment
Pantoic acid is found in nearly every food, indicating its widespread occurrence in nature . Its action and efficacy can be influenced by the availability of these food sources.
Safety and Hazards
The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of Panthenol, Pantothenic Acid, and 5 derivatives as used in cosmetics . These ingredients are reported to function in cosmetics as hair conditioning agents, and Panthenol also is reported to function as a skin-conditioning agent-humectant and a solvent . The Panel concluded that these 7 ingredients are safe in cosmetics in the present practices of use concentration .
Direcciones Futuras
The broad amine scope of pantothenate synthetase from Escherichia coli (PS E. coli) catalyzes the ATP-dependent condensation of ®-pantoic acid and β-alanine to yield ®-pantothenic acid (vitamin B5), the biosynthetic precursor to coenzyme A . This biocatalytic amide synthesis strategy may prove to be useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .
Propiedades
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016980 | |
| Record name | Pantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoic acid | |
CAS RN |
1112-33-0 | |
| Record name | Pantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pantoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ketopantoic acid reductase in the biosynthesis of pantoic acid?
A1: Ketopantoic acid reductase is a key enzyme that catalyzes the stereospecific reduction of ketopantoic acid to D-pantoic acid. This NADPH-dependent reaction is crucial for the biosynthesis of D-pantothenic acid, a precursor to coenzyme A. [, , ]
Q2: How does the availability of β-alanine influence pantoic acid biosynthesis?
A2: Studies in Escherichia coli suggest that pantothenate kinase, the enzyme responsible for phosphorylating pantothenic acid, plays a primary role in regulating the intracellular Coenzyme A (CoA) content. While E. coli can synthesize pantoic acid in excess of its CoA requirements, the availability of β-alanine, the other precursor to pantothenic acid, doesn't appear to be a limiting factor in CoA biosynthesis. []
Q3: What alternative pathway for β-alanine biosynthesis was identified in Methanocaldococcus jannaschii?
A3: Unlike many prokaryotes that utilize pyruvoyl-dependent L-aspartate decarboxylase (PanD) for β-alanine synthesis, Methanocaldococcus jannaschii employs a pyridoxal phosphate (PLP)-dependent L-aspartate decarboxylase encoded by the gene MJ0050. This enzyme exhibits a Km of ~0.80 mM for L-aspartate and catalyzes its decarboxylation with a specific activity of 0.09 μmol min−1 mg−1 at 70°C. []
Q4: What is the molecular formula and weight of pantoic acid?
A4: Pantoic acid has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.
Q5: What spectroscopic techniques are useful for characterizing pantoic acid and its derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable information about the structure and conformation of pantoic acid and its derivatives. [] Infrared (IR) spectroscopy is useful for analyzing functional groups and stereochemistry, as demonstrated by the study of β, β-dimethylpyruvic acid 2,4-dinitrophenylhydrazone. []
Q6: How can D-pantolactone, a key precursor to D-pantothenic acid, be obtained from a racemic mixture?
A6: Several methods have been explored for the resolution of racemic pantolactone, including:
- Microbial Resolution: Utilizing the stereospecific hydrolysis of L-pantolactone by enzymes like D-lactonohydrolase (D-Lac) from various microorganisms. This approach allows for the isolation of D-pantolactone with high enantiomeric excess. [, , , , , , , , ]
- Chemical Resolution: Employing chiral amines like those described in research to form diastereomeric salts with racemic pantoic acid, which can then be separated to obtain enantiopure pantoic acid or pantolactone. []
Q7: What synthetic strategies have been developed for the synthesis of pantoic acid and its derivatives?
A7: Researchers have explored various synthetic routes, including:
- Starting from D-mannitol: This approach allows for the enantioselective synthesis of both D- and L-pantolactone. []
- Utilizing pantolactone as a building block: This strategy enables the synthesis of chiral analogs of diacylglycerols, expanding the structural diversity of pantoic acid derivatives. [, ]
Q8: What is the role of lactonohydrolase in the context of pantoic acid?
A8: Lactonohydrolases play a crucial role in the kinetic resolution of racemic pantolactone, a key step in the production of D-pantothenic acid. These enzymes exhibit stereospecificity, selectively hydrolyzing either the D- or L-enantiomer of pantolactone. Notably, researchers have identified and characterized novel lactonohydrolases from various microbial sources, including Agrobacterium tumefaciens, Fusarium oxysporum, and Rhodococcus erythropolis. These enzymes exhibit varying substrate specificities and catalytic efficiencies, highlighting the diversity of these biocatalysts. [, , , ]
Q9: Can you elaborate on the mechanism of D-lactonohydrolase and how its catalytic efficiency can be improved?
A9: D-lactonohydrolase (D-Lac) catalyzes the hydrolysis of D-pantolactone through a mechanism involving a nucleophilic attack on the lactone carbonyl group. Studies have shown that the enzyme's catalytic efficiency can be enhanced through protein engineering approaches such as tunnel engineering and directed evolution. These strategies aim to optimize the enzyme's active site and substrate access tunnel, leading to improved substrate binding and turnover rates. [, ]
Q10: How do structural modifications of pantothenic acid influence its biological activity?
A10: Modifications to the pantothenic acid structure can significantly impact its biological activity. For instance, replacing the carboxyl group of pantoic acid with a sulfonic acid group yields pantoyltaurine, a known antagonist of pantothenic acid. These antagonists compete with pantothenic acid for binding to enzymes involved in CoA biosynthesis, thereby inhibiting its formation. [, , ]
Q11: What is the significance of the stereochemistry of pantoic acid in biological systems?
A11: The biological activity of pantoic acid is highly stereospecific, with the D-enantiomer being the naturally occurring and biologically active form. This stereospecificity highlights the importance of chirality in biological systems and the need for enantioselective synthesis or resolution methods to obtain the desired enantiomer for pharmaceutical and biotechnological applications. [, , , ]
Q12: What are the potential applications of pantoic acid derivatives beyond vitamin B5 supplementation?
A12: Beyond their role as precursors to pantothenic acid and CoA, pantoic acid derivatives hold promise in diverse applications, including:
- Drug Development: The development of pantothenic acid antagonists as potential antibacterial agents. [, , ]
- Biomaterials: The synthesis of chiral phospholipids incorporating pantoic acid for applications in drug delivery and nanotechnology. [, ]
- Biocatalysis: The use of pantothenic acid-dependent enzymes in biocatalytic processes for the synthesis of valuable chemicals. []
Q13: What are some future research directions in the field of pantoic acid and its derivatives?
A13: Future research directions include:
- Exploring the Structure-Activity Relationship: Investigating how further structural modifications of pantoic acid and its derivatives impact their biological activity and exploring their potential as pharmaceuticals or agrochemicals. [, , ]
- Developing Efficient Biocatalysts: Engineering enzymes involved in pantoic acid metabolism for improved efficiency and exploring their use in biocatalytic processes. [, ]
- Investigating the Role of Pantothenic Acid in Disease: Studying the implications of pantothenic acid deficiency or dysregulation in various diseases and exploring potential therapeutic interventions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




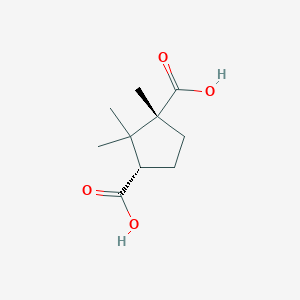
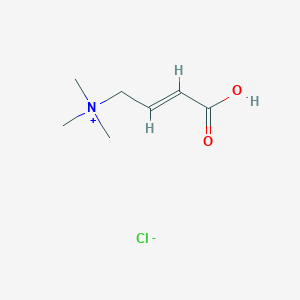


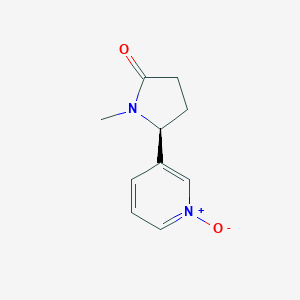
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
